

The Role of OTS964 in Inducing Cytokinesis Defects: A Technical Guide

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Compound of Interest

Compound Name: OTS964

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Abstract

OTS964 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2] This technical guide provides an in-depth overview of the mechanism by which **OTS964** induces cytokinesis defects in cancer cells, leading to apoptosis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting TOPK and the process of cytokinesis in oncology.

Introduction to OTS964 and its Target: TOPK

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[3] It plays a crucial role in mitosis, particularly in the final stage of cell division, cytokinesis.[3] TOPK is highly expressed in numerous cancer types, while its expression in normal adult tissues is limited, making it an attractive target for cancer therapy.[1][2]

OTS964 is a highly selective and potent inhibitor of TOPK, with a reported IC₅₀ of 28 nM in cell-free assays.[4][5][6][7] By inhibiting TOPK, **OTS964** disrupts the normal process of

cytokinesis, leading to the formation of multinucleated cells and subsequent induction of apoptosis.[2][4] This targeted mechanism of action has shown significant anti-tumor activity in preclinical models, including complete tumor regression in xenograft models of human lung cancer.[2][8][9]

Quantitative Data on OTS964 Activity

The efficacy of **OTS964** has been quantified across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of OTS964 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
LU-99	Lung Cancer	7.6	[4][5]
A549	Lung Cancer	31	[4][5]
T47D	Breast Cancer	72	[4][5]
MDA-MB-231	Breast Cancer	73	[4][5]
DU4475	Breast Cancer	53	[4][5]
HCT-116	Colon Cancer	33	[4][5]
HT29 (TOPK-negative)	Colon Cancer	290	[4][5]
Daudi	Burkitt's Lymphoma	25	[4][5]
UM-UC-3	Bladder Cancer	32	[4][5]
MKN1	Stomach Cancer	38	[4][5]
MKN45	Stomach Cancer	39	[4][5]
HepG2	Liver Cancer	19	[4][5]
MIAPaca-2	Pancreatic Cancer	30	[4][5]
22Rv1	Prostate Cancer	50	[4][5]

Table 2: In Vivo Efficacy of OTS964 in Lung Cancer Xenograft Models

Formulation	Animal Model	Tumor Model	Dosing Regimen	Outcome	Reference
Liposomal OTS964	Nude Mice	LU-99	40 mg/kg, IV, twice a week for 3 weeks	Complete tumor regression in 5 out of 6 mice.	[2] [9]
Free OTS964	Nude Mice	LU-99	100 mg/kg, oral, daily for 2 weeks	Complete tumor regression in all 6 mice.	[2] [9]

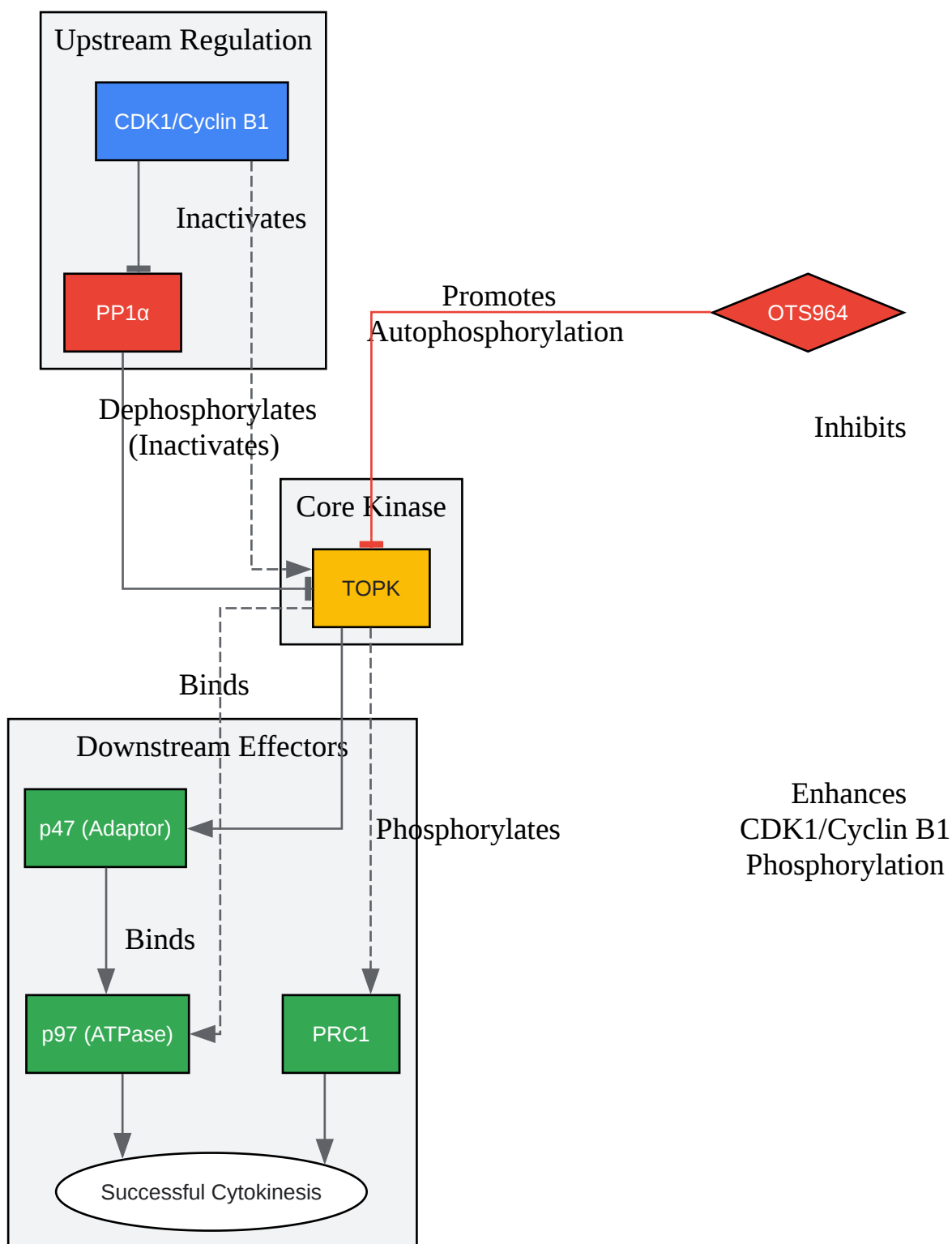
Mechanism of Action: Induction of Cytokinesis Defects

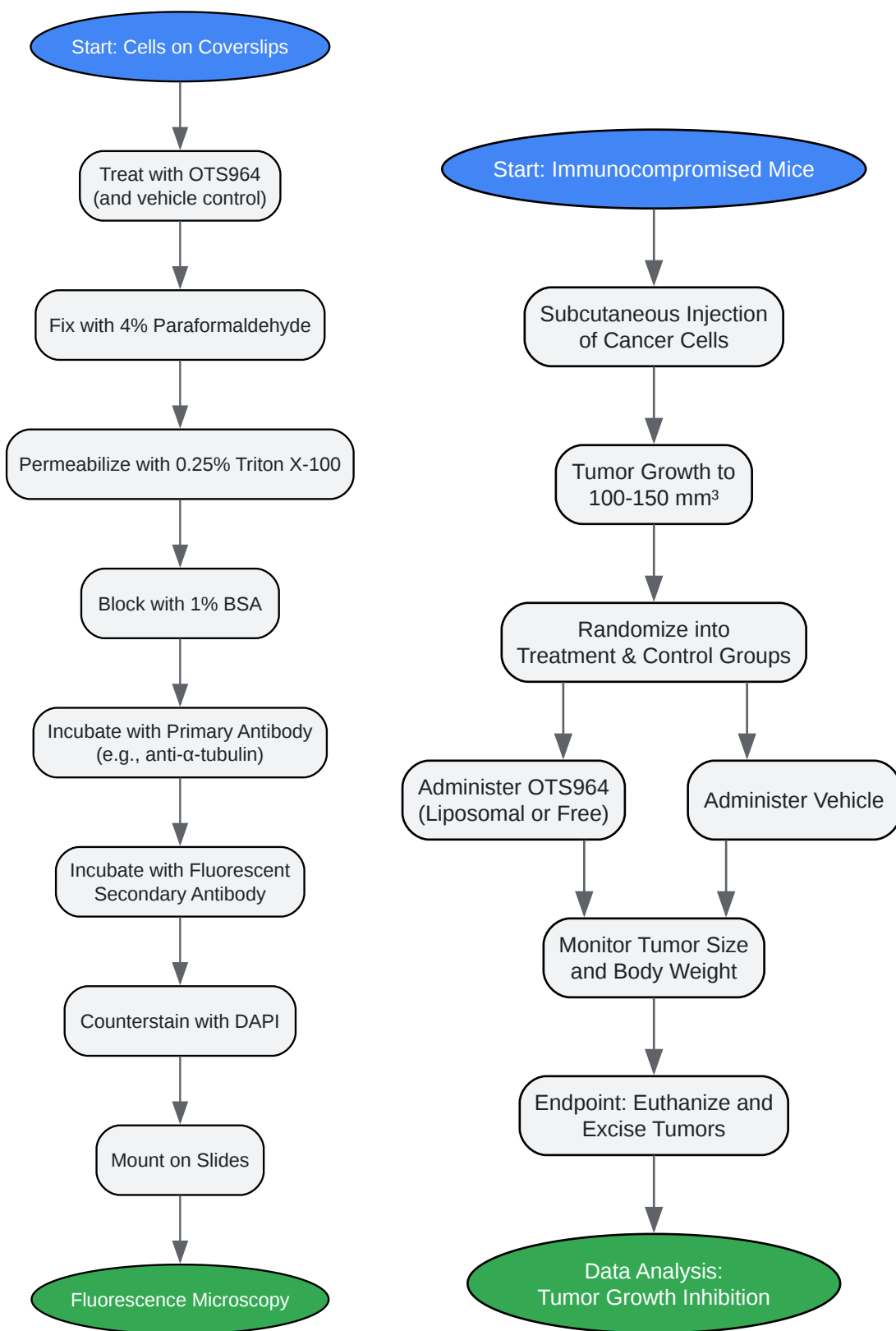
OTS964's primary mechanism of action is the inhibition of TOPK, which disrupts the final stages of cytokinesis, specifically the process of abscission. This leads to the failure of daughter cells to separate, resulting in multinucleated cells that subsequently undergo apoptosis.

The TOPK Signaling Pathway in Cytokinesis

TOPK activity is tightly regulated during mitosis. In the early stages of mitosis, the inactivation of Protein Phosphatase 1 alpha (PP1 α) by the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex leads to the autophosphorylation and activation of TOPK.[\[3\]](#) Activated TOPK then phosphorylates key substrates essential for cytokinesis. Two critical downstream targets of TOPK in this process are p97, an ATPase, and PRC1, a microtubule-bundling protein.[\[3\]](#)[\[10\]](#)

The phosphorylation of p97 is mediated through an interaction with the adaptor protein p47.[\[3\]](#) This complex is crucial for the abscission process. TOPK also enhances the CDK1/Cyclin B1-dependent phosphorylation of PRC1, a protein essential for the formation of the spindle midzone and completion of cytokinesis.[\[10\]](#)





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